molecular formula C29H30BrNO6 B303643 Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Katalognummer B303643
Molekulargewicht: 568.5 g/mol
InChI-Schlüssel: GPCLOEKABHCKNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, particularly Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. This leads to the downregulation of the expression of various oncogenes and pro-inflammatory genes, resulting in the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects:
Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to reduce the expression of various pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate in lab experiments is its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, which allows for the selective inhibition of oncogenes and pro-inflammatory genes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research on Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One potential direction is the development of more potent and selective Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the combination of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a promising compound with potential therapeutic applications in various diseases. Its specificity towards Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and ability to inhibit the expression of oncogenes and pro-inflammatory genes make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting solid is filtered and recrystallized to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. It has been shown to inhibit the activity of Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, a protein that plays a crucial role in regulating gene expression and cell proliferation.

Eigenschaften

Produktname

Diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molekularformel

C29H30BrNO6

Molekulargewicht

568.5 g/mol

IUPAC-Name

diethyl 4-(4-bromophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C29H30BrNO6/c1-5-36-28(33)23-16(3)31-22-15-21(18-8-7-9-20(14-18)35-4)25(29(34)37-6-2)27(32)26(22)24(23)17-10-12-19(30)13-11-17/h7-14,21,24-25,31H,5-6,15H2,1-4H3

InChI-Schlüssel

GPCLOEKABHCKNH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Kanonische SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.